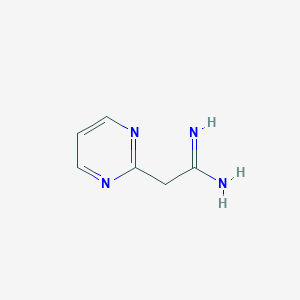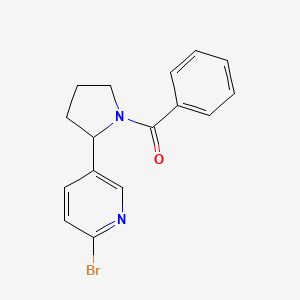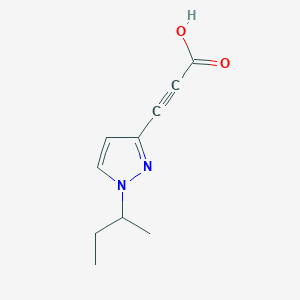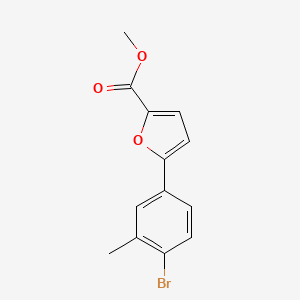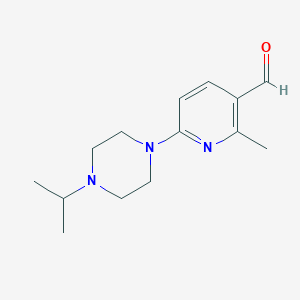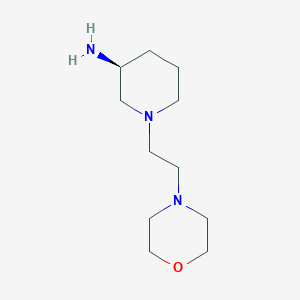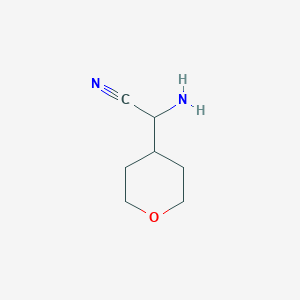![molecular formula C10H5BrN2OS B15058722 6-Bromo-3-(thiazol-2-yl)benzo[d]isoxazole](/img/structure/B15058722.png)
6-Bromo-3-(thiazol-2-yl)benzo[d]isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3-(thiazol-2-yl)benzo[d]isoxazole is a heterocyclic compound that contains both a thiazole and an isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(thiazol-2-yl)benzo[d]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with 2-bromo-1,3-diketone, followed by cyclization to form the isoxazole ring . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
化学反応の分析
Types of Reactions
6-Bromo-3-(thiazol-2-yl)benzo[d]isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.
Cyclization Reactions: The thiazole and isoxazole rings can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, bases such as sodium hydride, and solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 6-amino-3-(thiazol-2-yl)benzo[d]isoxazole.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
科学的研究の応用
6-Bromo-3-(thiazol-2-yl)benzo[d]isoxazole has a wide range of scientific research applications:
作用機序
The mechanism of action of 6-Bromo-3-(thiazol-2-yl)benzo[d]isoxazole involves interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
- 6-Fluoro-3-(thiazol-2-yl)benzo[d]isoxazole
- 6-Chloro-3-(thiazol-2-yl)benzo[d]isoxazole
- 3-(Thiazol-2-yl)benzo[d]isoxazole
Uniqueness
6-Bromo-3-(thiazol-2-yl)benzo[d]isoxazole is unique due to the presence of the bromine atom, which can be easily substituted to introduce various functional groups. This makes it a versatile intermediate for the synthesis of a wide range of biologically active compounds .
特性
分子式 |
C10H5BrN2OS |
|---|---|
分子量 |
281.13 g/mol |
IUPAC名 |
6-bromo-3-(1,3-thiazol-2-yl)-1,2-benzoxazole |
InChI |
InChI=1S/C10H5BrN2OS/c11-6-1-2-7-8(5-6)14-13-9(7)10-12-3-4-15-10/h1-5H |
InChIキー |
PWYNDEKVSGXALI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)ON=C2C3=NC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


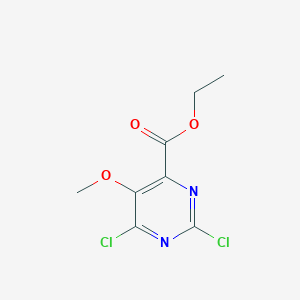
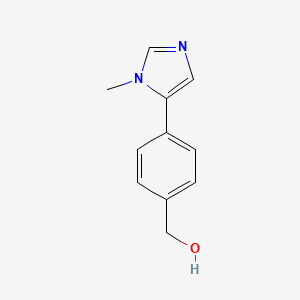
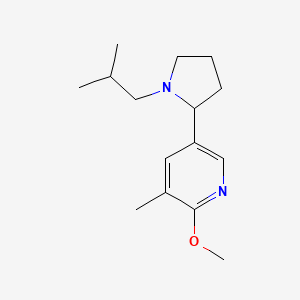
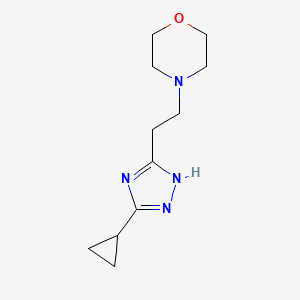
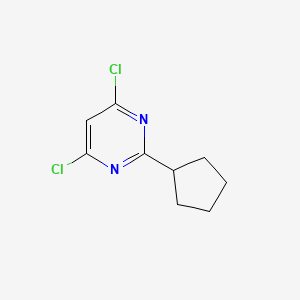
![5-Chloro-2-(4-fluorophenyl)oxazolo[5,4-B]pyridine](/img/structure/B15058674.png)
